3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine
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Overview
Description
3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Piperidine Derivatization: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the halogenated pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Chemical Biology: It is used in the study of biological pathways and molecular interactions.
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and piperidine moiety contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloropyridine: Similar in structure but lacks the piperidine and fluorine moieties.
2-Bromo-5-fluoropyridine: Contains bromine and fluorine but lacks the piperidine and carbonyl groups.
5-Bromo-2-chloropyridine: Similar halogenation pattern but lacks the piperidine and fluorine moieties.
Uniqueness
3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is unique due to the presence of both halogen atoms and the difluoropiperidine moiety, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C16H19BrClF2N3O |
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Molecular Weight |
422.7 g/mol |
IUPAC Name |
[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H19BrClF2N3O/c17-13-9-12(18)10-21-14(13)22-5-1-11(2-6-22)15(24)23-7-3-16(19,20)4-8-23/h9-11H,1-8H2 |
InChI Key |
OQWLRYQQHAFXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=C(C=C(C=N3)Cl)Br |
Origin of Product |
United States |
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